Antibacterial Potency Against Enterococcus faecalis: A Direct Quantification for 3-[(4-Bromophenoxy)methyl]benzohydrazide
The antibacterial activity of 3-[(4-Bromophenoxy)methyl]benzohydrazide has been quantitatively determined against Enterococcus faecalis CECT 481, yielding an IC₅₀ value of 3.19 × 10³ nM (equivalent to 3.19 µM) [1]. While a direct head-to-head comparison with the 3‑bromo or 2‑bromo regioisomers under identical assay conditions is not available in the peer‑reviewed literature, class‑level structure‑activity relationship studies on benzohydrazide derivatives consistently demonstrate that para‑bromination confers superior antibacterial activity compared to ortho‑ or meta‑substituted analogues, attributable to optimized electronic parameters and reduced steric hindrance at the active site [2].
| Evidence Dimension | In vitro antibacterial activity (IC₅₀) |
|---|---|
| Target Compound Data | 3.19 × 10³ nM (3.19 µM) |
| Comparator Or Baseline | No direct regioisomer comparator reported; class‑level inference: para‑Br > meta‑Br > ortho‑Br in benzohydrazide antibacterial SAR [2] |
| Quantified Difference | IC₅₀ = 3.19 µM; class‑inferred activity advantage for para‑Br vs. ortho‑/meta‑Br analogues |
| Conditions | Enterococcus faecalis CECT 481; 18 h incubation; 2‑fold microtiter broth dilution assay |
Why This Matters
This is the only publicly reported, traceable quantitative antibacterial efficacy datum for 3-[(4-Bromophenoxy)methyl]benzohydrazide, establishing a benchmark for laboratories screening benzohydrazide libraries against Gram‑positive pathogens.
- [1] BindingDB. BDBM50498340 / CHEMBL3585717. Affinity Data: IC₅₀ = 3.19E+3 nM for antibacterial activity against Enterococcus faecalis CECT 481. View Source
- [2] Tahlan, S., Kumar, S., Narasimhan, B., & Ramasamy, K. (2019). Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal, 8(9), 210-218. View Source
